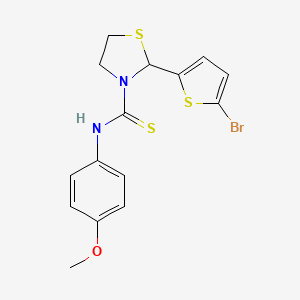

2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide est un composé organique complexe appartenant à la classe des dérivés de la thiazolidine. Ce composé est caractérisé par la présence d’un cycle bromothiophène, d’un groupe méthoxyphényle et d’un cycle thiazolidine avec un groupe fonctionnel carbothioamide. Ces caractéristiques structurales en font une molécule d’intérêt dans divers domaines de la recherche scientifique, notamment la chimie médicinale et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle thiazolidine : Le cycle thiazolidine peut être synthétisé en faisant réagir un thiol avec un α-haloamide en conditions basiques.

Introduction du groupe bromothiophène : Le groupe bromothiophène peut être introduit par une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura, en utilisant un dérivé d’acide bromothiophène boronique.

Fixation du groupe méthoxyphényle : Le groupe méthoxyphényle peut être fixé par une réaction de substitution aromatique nucléophile, où un halogénure de phényle substitué par un méthoxy réagit avec un nucléophile.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et les techniques de recyclage des solvants.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiazolidine peut être oxydé pour former un dérivé de thiazolidine-2,4-dione.

Réduction : Le groupe carbothioamide peut être réduit pour former un thioamide ou une amine.

Substitution : L’atome de brome sur le cycle thiophène peut être substitué par divers nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des bases telles que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).

Principaux produits

Oxydation : Dérivés de thiazolidine-2,4-dione.

Réduction : Dérivés de thioamide ou d’amine.

Substitution : Divers dérivés de thiophène substitués.

Applications de la recherche scientifique

Le 2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anti-inflammatoire et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.

Science des matériaux : Les propriétés électroniques uniques du composé en font un candidat potentiel pour une utilisation dans l’électronique organique, telle que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).

Recherche biologique : Il est utilisé comme sonde pour étudier les mécanismes enzymatiques et les interactions protéines-ligands.

Applications De Recherche Scientifique

2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mécanisme D'action

Le mécanisme d’action du 2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l’activité de certaines kinases impliquées dans les voies de signalisation cellulaire, ce qui entraîne une réduction de la prolifération cellulaire dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte biologique.

Comparaison Avec Des Composés Similaires

Composés similaires

4,7-bis(5-bromothiophène-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole : Utilisé dans les cellules solaires polymères.

4,8-bis(5-(2-éthylhexyl)thiophène-2-yl)benzo[1,2-b4,5-b′]dithiophène : Utilisé dans l’évolution photocatalytique de l’hydrogène.

Unicité

Le 2-(5-bromothiophène-2-yl)-N-(4-méthoxyphényl)-1,3-thiazolidine-3-carbothioamide est unique en raison de sa combinaison d’un cycle bromothiophène, d’un groupe méthoxyphényle et d’un cycle thiazolidine avec un groupe fonctionnel carbothioamide. Cette structure unique confère des propriétés électroniques et chimiques distinctes, ce qui la rend adaptée à un large éventail d’applications en chimie médicinale et en science des matériaux.

Propriétés

Formule moléculaire |

C15H15BrN2OS3 |

|---|---|

Poids moléculaire |

415.4 g/mol |

Nom IUPAC |

2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |

InChI |

InChI=1S/C15H15BrN2OS3/c1-19-11-4-2-10(3-5-11)17-15(20)18-8-9-21-14(18)12-6-7-13(16)22-12/h2-7,14H,8-9H2,1H3,(H,17,20) |

Clé InChI |

MVQXMRKXYRSPEE-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10888725.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)

![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)

![methyl 1-{[(4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888739.png)

![(2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]](/img/structure/B10888742.png)

![Propan-2-yl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888754.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10888757.png)

![2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10888758.png)

![1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888760.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10888768.png)

![7-phenyl-2-{5-[(4-propylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888769.png)

![1-(2-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10888776.png)